molecular formula C18H19N5O B5516184 2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE

2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE

Cat. No.: B5516184
M. Wt: 321.4 g/mol
InChI Key: WXSAWEXHBMCNQY-UHFFFAOYSA-N
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Description

2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring and phenylethyl groups

Properties

IUPAC Name

2-[5-(2-methylphenyl)tetrazol-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-14-7-5-6-10-16(14)18-20-22-23(21-18)13-17(24)19-12-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSAWEXHBMCNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors One common route includes the formation of the tetrazole ring through cyclization reactions involving hydrazine derivatives and nitriles under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often employ catalysts and controlled reaction environments to ensure efficient production. The use of packed-bed reactors and response surface methodology can further enhance the synthesis process by optimizing reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-PHENYLETHYL)ACETAMIDE stands out due to its unique combination of a tetrazole ring and phenylethyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

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